Methyl 6-tert-butoxycarbonylnicotinate
Overview
Description
Methyl 6-tert-butoxycarbonylnicotinate (Methyl 6-TBCN) is a synthetic molecule used in a variety of laboratory experiments. It is a derivative of nicotinic acid and is used as a reagent in organic synthesis. Methyl 6-TBCN is used for a variety of purposes, such as in the synthesis of drugs and other compounds, in the preparation of lipids, and in the study of enzyme kinetics.
Scientific Research Applications
- Application : Researchers have explored 6MeN as a potential alternative to nicotine in smoking cessation products and for managing central nervous system (CNS) conditions like Parkinson’s, Tourette’s, and ADHD .
- Evidence : In vivo and ex vivo models suggest that 6MeN has similar potency and binding affinity to (S)-nicotine. This pharmacological similarity makes it an intriguing candidate for further investigation .
- Safety Profile : In vitro toxicology tests (Neutral Red, Ames, and Micronucleus) indicate that 6MeN salt e-liquid formulations exhibit comparable cellular cytotoxicity and mutagenicity/genotoxicity responses to (S)-nicotine salt e-liquids .
- Aerosol Transfer Efficiency : 6MeN’s aerosol transfer efficiency is similar to nicotine when formulated in e-liquids for ENDS (82.5% for 6MeN vs. 85.6% for nicotine in freebase forms) .
- Removal of Methyl tert-Butyl Ether (MTBE) : While not directly related to nicotine, 6MeN’s adsorption and oxidation properties could be harnessed for environmental applications. Researchers have explored combined processes using materials like zeolite and activated carbon .
- Single Crystal Growth : 6MeN derivatives, such as l-valine methyl ester hydrochloride, have been synthesized for optoelectronic applications. These crystals exhibit interesting properties and are studied for potential use in devices .
Nicotine Analog for Smoking Cessation and CNS Disorders
Pharmacological Studies
Toxicological Assessments
Electronic Nicotine Delivery Systems (ENDS)
Adsorption and Oxidation Applications
Optoelectronic Materials
properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENRSFSQPOSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate |
Synthesis routes and methods
Procedure details
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